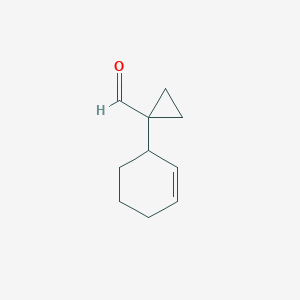
1-(Cyclohex-2-en-1-yl)cyclopropane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyclohex-2-en-1-yl)cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C10H14O It features a cyclohexene ring fused to a cyclopropane ring, with an aldehyde functional group attached to the cyclopropane
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclohex-2-en-1-yl)cyclopropane-1-carbaldehyde can be achieved through several methods. One common approach involves the cyclopropanation of cyclohexene followed by formylation. The reaction typically requires a catalyst such as rhodium or copper to facilitate the cyclopropanation process. The formylation step can be carried out using reagents like dichloromethyl methyl ether (Cl2CHOMe) in the presence of a base such as sodium hydride (NaH).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Cyclohex-2-en-1-yl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi).
Major Products:
Oxidation: 1-(Cyclohex-2-en-1-yl)cyclopropane-1-carboxylic acid.
Reduction: 1-(Cyclohex-2-en-1-yl)cyclopropane-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(Cyclohex-2-en-1-yl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-(Cyclohex-2-en-1-yl)cyclopropane-1-carbaldehyde exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function.
Comparación Con Compuestos Similares
1-Cyclohexene-1-carboxaldehyde: Similar structure but lacks the cyclopropane ring.
2-(1-Cyclohexenyl)cyclohexanone: Contains a cyclohexanone ring instead of a cyclopropane ring.
2-Propanone, 1-(1-cyclohexen-1-yl)-: Features a ketone group instead of an aldehyde.
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific disciplines, offering potential for new discoveries and applications.
Propiedades
Fórmula molecular |
C10H14O |
|---|---|
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
1-cyclohex-2-en-1-ylcyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C10H14O/c11-8-10(6-7-10)9-4-2-1-3-5-9/h2,4,8-9H,1,3,5-7H2 |
Clave InChI |
QQUTWWKHEKBVOL-UHFFFAOYSA-N |
SMILES canónico |
C1CC=CC(C1)C2(CC2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


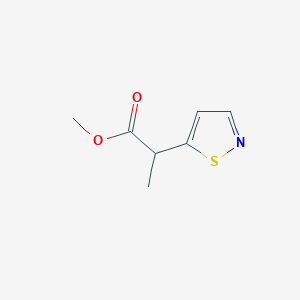
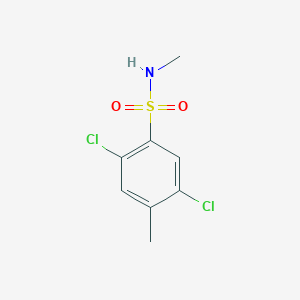
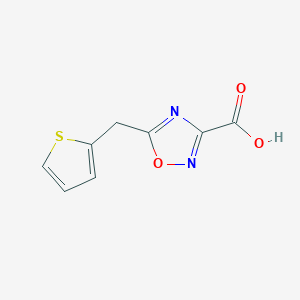
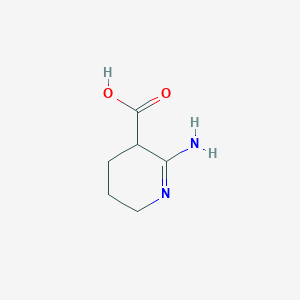

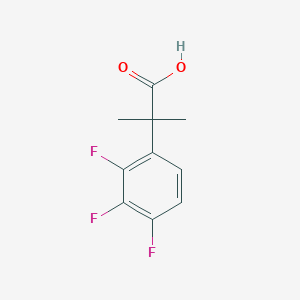

![2,5-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13305020.png)

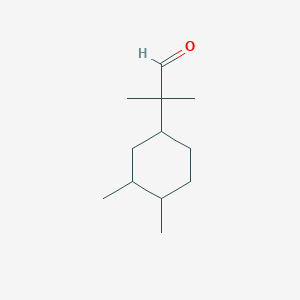


![Methyl 4-{[(2-hydroxyethyl)amino]methyl}benzoate](/img/structure/B13305053.png)
![Ethyl 1-methyl-octahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B13305058.png)
